molecular formula C10H11NO B13091414 (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime

(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime

Cat. No.: B13091414
M. Wt: 161.20 g/mol
InChI Key: KJEJJACMRHNNNZ-KHPPLWFESA-N
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Description

(Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a C=N-OH functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime typically involves the reaction of 2,3-Dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The resulting oxime is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a reagent in various organic transformations.

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain enzymatic pathways. Its structural features make it a useful tool in the design of enzyme inhibitors.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2,3-Dihydro-1H-inden-1-oneO-methyloxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

    (E)-2,3-Dihydro-1H-inden-1-oneO-methyloxime: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.

    2,3-Dihydro-1H-inden-1-one oxime: The non-methylated version of the compound.

    2,3-Dihydro-1H-inden-1-one: The parent ketone from which the oxime is derived.

Uniqueness: The (Z)-isomer of 2,3-Dihydro-1H-inden-1-oneO-methyloxime is unique due to its specific spatial arrangement, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the oxime also adds to its distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(Z)-N-methoxy-2,3-dihydroinden-1-imine

InChI

InChI=1S/C10H11NO/c1-12-11-10-7-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3/b11-10-

InChI Key

KJEJJACMRHNNNZ-KHPPLWFESA-N

Isomeric SMILES

CO/N=C\1/CCC2=CC=CC=C21

Canonical SMILES

CON=C1CCC2=CC=CC=C21

Origin of Product

United States

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